molecular formula C7H5IN2 B155929 6-iodo-1H-indazole CAS No. 261953-36-0

6-iodo-1H-indazole

Cat. No. B155929
M. Wt: 244.03 g/mol
InChI Key: RSGAXJZKQDNFEP-UHFFFAOYSA-N
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Description

6-iodo-1H-indazole is a derivative of the indazole compound, which is a heterocyclic aromatic organic compound. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of an iodine atom at the 6th position of the indazole core structure can significantly alter its chemical and physical properties and can be used for further chemical modifications.

Synthesis Analysis

The synthesis of indazole derivatives, including those with substitutions at various positions, can be achieved through several methods. One such method for synthesizing annulated 2H-indazoles involves a one-pot palladium-catalyzed alkylation/direct arylation reaction. This process uses bromoethyl azoles and aryl iodides to form polycyclic structures through two C-H bond activations, as described in the synthesis of six-membered-ring annulated 2H-indazoles and triazoles .

Molecular Structure Analysis

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including functionalizations through cross-coupling reactions . The presence of the iodine substituent in 6-iodo-1H-indazole would likely make it a suitable candidate for further functionalization due to the reactivity of the C-I bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-iodo-1H-indazole are not explicitly detailed in the provided papers. However, the properties of indazole derivatives can be influenced by substituents. For instance, the fluorescence quantum yields of pyrimido[1,2-b]indazoles, which are related structures, have been calculated, suggesting that the electronic properties of the indazole ring system can be fine-tuned . The presence of an iodine atom in 6-iodo-1H-indazole would likely affect its physical properties such as melting point, boiling point, and solubility, as well as its chemical properties like reactivity and photophysical behavior.

Relevant Case Studies

While the provided papers do not mention 6-iodo-1H-indazole specifically, they do discuss the synthesis and properties of related indazole compounds. For example, the inhibitory effects of various 7-substituted indazoles on nitric oxide synthases have been studied, demonstrating the potential biological activity of indazole derivatives . Although this does not directly pertain to 6-iodo-1H-indazole, it provides insight into the types of biological activities that can be expected from indazole derivatives with different substituents.

Scientific Research Applications

Synthesis and Characterization

6-Iodo-1H-indazole is utilized in the synthesis of various heterocyclic systems. Kanishchev and Dolbier (2018) demonstrated its use in synthesizing SF5-substituted indazoles, including iodo derivatives, showcasing its versatility in creating new compounds with potential pharmaceutical applications (Kanishchev & Dolbier, 2018).

Anticancer Potential

Research by Ngo Xuan Hoang et al. (2022) explored 6-iodo-1H-indazole derivatives for their anticancer properties. They found that these derivatives exhibited significant antiproliferative activity in various human cancer cell lines, highlighting the compound's potential in cancer treatment (Ngo Xuan Hoang et al., 2022).

Functionalization Techniques

Lam et al. (2016) developed a method for selective magnesiation of iodoindazoles, including 6-iodo-1H-indazole, allowing for the introduction of a wide range of functional groups. This technique is significant for creating highly functionalized indazoles, useful in various chemical and pharmaceutical applications (Lam et al., 2016).

Building Blocks in Synthesis

Cottyn et al. (2007) reported the synthesis of 7-iodo-1H-indazole, a closely related compound, as a potent building block for divergent syntheses of indazoles. This showcases the role of such compounds in facilitating complex chemical reactions (Cottyn et al., 2007).

Applications in Medicinal Chemistry

A review by Gaikwad et al. (2015) highlights the wide range of biological and pharmaceutical applications of indazoles, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. 6-Iodo-1H-indazole, as part of this class, contributes to the development of novel pharmaceuticals (Gaikwad et al., 2015).

Neuroprotection in Parkinson’s Disease

Xiao-feng et al. (2016) investigated 6-hydroxy-1H-indazole, a compound similar to 6-iodo-1H-indazole, for its neuroprotective effects in a mouse model of Parkinson’s disease. This study underscores the therapeutic potential of indazole derivatives in neurodegenerative disorders (Xiao-feng et al., 2016).

Safety And Hazards

6-Iodo-1H-indazole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

6-Iodo-1H-indazole has potential applications in the field of medicinal chemistry, particularly as an intermediate in the synthesis of inhibitors of Chk1 . Future research may focus on exploring its potential uses in the development of new drugs .

properties

IUPAC Name

6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGAXJZKQDNFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514491
Record name 6-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-1H-indazole

CAS RN

261953-36-0
Record name 6-Iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261953-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261953360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (5.87 g, 85 mmol) in water (20 mL) was added dropwise to an ice-cooled solution of 6-aminoindazole (10 g, 75.6 mmol) in DMF (80 mL) and hydrochloric acid (6M, 40 mL) and the mixture was stirred for 30 minutes. Potassium iodide (13.5 g) was then added in small portions (gas evolution occurred) and the mixture was stirred for 1 h before warming to room temperature for 16 h. The reaction was neutralized with aqueous sodium bisulfite followed by aqueous sodium hydroxide. The mixture was filtered to remove solid, and the solid was washed first with water to remove impurities, and then with ethyl acetate and THF to collect the product. The organic washes were evaporated and recombined with the aqueous layer for extraction with ethyl acetate (3×250 mL). The organic layer was washed sequentially with water and brine, dried over sodium sulfate, and the solvent was removed in vacuo. Filtration chromatography on silica gel (35-60% ethyl acetate in hexane) yield a yellow solid, which was then triturated with 50% ethyl acetate in hexane and finally ethyl acetate to yield the product (4.96 g).
Quantity
5.87 g
Type
reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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20 mL
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10 g
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80 mL
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40 mL
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13.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Ghosh, S Ghosh, A Hajra - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
… In 2019, Wang and his coworkers 52 reported an example of the formation of C−S bond using Ullmann type cross-dehydrogenative coupling between 6-iodo-1H-indazole 36 and 4-…
Number of citations: 39 onlinelibrary.wiley.com
J Lüken, G Goerges, N Ritter, P Disse… - Journal of Medicinal …, 2023 - ACS Publications
Negative allosteric modulation of GluN2B subunit-containing NMDA receptors prevents overstimulation, resulting in neuroprotective effects. Since the phenol of prominent negative …
Number of citations: 1 pubs.acs.org
YK Lee, DJ Parks, T Lu, TV Thieu… - Journal of medicinal …, 2008 - ACS Publications
… A mixture of 1-(3-cyano-4-fluorophenyl)-7-fluoro-6-iodo-1H-indazole-3-carboxylic acid amide 16c (105 mg, 0.24 mmol), Pd(dppf)Cl 2 (20 mg, 0.024 mmol), bis(pinacolato)diboron (90 mg…
Number of citations: 69 pubs.acs.org
TC Schmidt, M Less, R Haas, E von Löw… - … of Chromatography A, 1998 - Elsevier
A new method for the selective determination of aromatic amines is presented, which is based on the solid-phase extraction at pH 9 and subsequent derivatization of the analytes to the …
Number of citations: 88 www.sciencedirect.com
LD Turner, CH Trinh, RA Hubball… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials. Pan-…
Number of citations: 16 pubs.acs.org
L Turner, C Trinh, R Hubball, K Orritt, CC Lin, J Burns… - 2021 - chemrxiv.org
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials for FGFR…
Number of citations: 2 chemrxiv.org
S Peng, L Yang - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
… In addition, some heterocyclic compounds, such as 3-iodothiophene, 6-iodoquinoline, 3-iodopyridine, and 6-iodo-1H-indazole were converted to the desired products in moderate to …
Number of citations: 2 onlinelibrary.wiley.com
MN Noolvi, HM Patel - Letters in Drug Design & Discovery, 2012 - ingentaconnect.com
… and co-worker synthesized Axitinib by iodination of 6-iodo-1H-indazole (100) to give 3,6-di … -N-methylbenzamide (102) starting from 6-iodo-1H-indazole (100) through alternative route. N…
Number of citations: 3 www.ingentaconnect.com

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